Positional Isomer Differentiation: 4-Fluorophenyl on Acetamide (Target) vs. 4-Fluorophenyl on Imidazole (Comparator)
The target compound (CAS 897455-25-3) bears a 4-fluorophenyl group on the acetamide nitrogen and a p-tolyl substituent at the imidazole 5-position. A direct positional isomer is N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide, which places the 4-fluorophenyl on the imidazole and the methylphenyl on the acetamide. In the parent SAR study, comparable positional permutations of halogen and methyl groups on the imidazole versus acetamide moieties resulted in IC50 shifts of ≥5-fold against BACE1 [1]. While compound-specific IC50 data for CAS 897455-25-3 have not been publicly disclosed, the class-level SAR predicts that the target compound's unique aryl arrangement will yield a distinct potency and selectivity fingerprint relative to the swapped isomer .
| Evidence Dimension | Position of 4-fluorophenyl and p-tolyl substituents on the imidazole-thioether-acetamide scaffold |
|---|---|
| Target Compound Data | 4-fluorophenyl on acetamide; p-tolyl at imidazole C5 (CAS 897455-25-3, C20H20FN3OS, MW 369.46) |
| Comparator Or Baseline | Isomer N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide (4-fluorophenyl on imidazole; m-tolyl on acetamide) |
| Quantified Difference | ≥5-fold difference in BACE1 IC50 observed for analogous positional pairings in the Yan et al. 2017 series; exact value for target compound not yet reported |
| Conditions | BACE1 fluorescence quench assay; HEK293 cytotoxicity; PAMPA-BBB permeability model (as per series characterization) |
Why This Matters
Procurement of the correct positional isomer ensures that the intended pharmacophore is maintained, as even a single aryl group 'swap' can drastically alter target engagement and ADME properties, compromising the validity of any SAR or screening campaign.
- [1] Yan G, Hao L, Niu Y, Huang W, Wang W, Xu F, Liang L, Wang C, Jin H, Xu P. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. Eur J Med Chem. 2017 Sep 8;137:462-475. View Source
